molecular formula C8H18N2O B3212275 4-amino-1-Piperidinepropanol CAS No. 1098624-57-7

4-amino-1-Piperidinepropanol

Cat. No.: B3212275
CAS No.: 1098624-57-7
M. Wt: 158.24 g/mol
InChI Key: IXLYVDGIYOYCMO-UHFFFAOYSA-N
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Description

4-Amino-1-Piperidinepropanol is an organic compound with the molecular formula C₈H₁₈N₂O It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-Piperidinepropanol typically involves the reaction of 4-piperidone with appropriate reagents. One common method includes the reduction of 4-piperidone followed by amination. The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH₄) and amines under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer scalability and efficiency. These methods often utilize catalysts to enhance reaction rates and yields. The use of hydrogenation processes over specific catalysts like molybdenum disulfide is also common .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-Piperidinepropanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-Piperidinepropanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-Piperidinepropanol involves its interaction with specific molecular targets and pathways. It is known to act on voltage-gated potassium channels, prolonging action potentials and increasing neurotransmitter release at neuromuscular junctions . This mechanism is similar to that of other piperidine derivatives, which are used in various pharmacological applications.

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-Piperidinepropanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-8-2-5-10(6-3-8)4-1-7-11/h8,11H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLYVDGIYOYCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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